N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a furan ring, an imidazoquinazoline core, and a sulfanyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Furan Ring: The furan ring is attached via a Friedel-Crafts alkylation reaction, where the furan acts as the nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The furan and phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. Its ability to undergo various chemical reactions makes it useful in biochemical assays.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its imidazoquinazoline core is a common motif in many bioactive molecules, indicating potential therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group may participate in redox reactions, while the imidazoquinazoline core could interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-2-(5-{[(phenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
- N-[(furan-2-yl)methyl]-2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Uniqueness
The presence of the 4-methylphenyl group in N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide distinguishes it from similar compounds. This group may influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
Biological Activity
N-[(furan-2-yl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
This compound features a furan ring, an imidazole ring, and a sulfanylacetamide group. Its molecular formula is C22H24N4O2S with a molecular weight of 412.52 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H24N4O2S |
Molecular Weight | 412.52 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : Achieved through the condensation of an aldehyde with an amine and a thiol under acidic conditions.
- Attachment of the Furan Ring : Introduced via Friedel-Crafts alkylation.
- Sulfanylacetamide Group Formation : Reaction of a thiol with an acyl chloride to form the sulfanylacetamide.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various bacterial strains .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In vitro studies demonstrated that it can inhibit MAO-B with an IC50 value of approximately 5.16 µM, showing selectivity over MAO-A, which is crucial for therapeutic applications in treating mood disorders and neurodegenerative diseases .
Cytotoxicity
In cell line studies, derivatives of this compound have shown cytotoxic effects against cancer cell lines. For example, one study reported that related compounds inhibited the proliferation of acute leukemia cells at concentrations ranging from 0.3 to 1.2 µM .
The proposed mechanism of action for this compound involves:
- Enzyme Binding : The compound binds to the active site of target enzymes such as MAO-B, inhibiting their activity.
- Signal Transduction Interference : It may disrupt specific signaling pathways involved in cell proliferation and survival.
Study 1: MAO Inhibition
A study conducted on the effects of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amines demonstrated that these compounds could selectively inhibit MAO-B without affecting MAO-A activity. This selectivity could lead to fewer side effects in clinical applications compared to non-selective inhibitors .
Study 2: Anticancer Properties
In another investigation involving various cancer cell lines, derivatives similar to N-[(furan-2-yl)methyl]-... were tested for their ability to induce apoptosis in malignant cells. The results indicated that certain modifications to the structure enhanced cytotoxic activity significantly compared to standard chemotherapeutics .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-16-8-10-17(11-9-16)15-33-25-28-20-7-3-2-6-19(20)23-27-21(24(31)29(23)25)13-22(30)26-14-18-5-4-12-32-18/h2-12,21H,13-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYYYCXSVPVSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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